5-Chloro-4-hydrazinyl-2,6-dimethylpyrimidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H9ClN4 |
|---|---|
Molecular Weight |
172.61 g/mol |
IUPAC Name |
(5-chloro-2,6-dimethylpyrimidin-4-yl)hydrazine |
InChI |
InChI=1S/C6H9ClN4/c1-3-5(7)6(11-8)10-4(2)9-3/h8H2,1-2H3,(H,9,10,11) |
InChI Key |
GMQFSPXWIHFXCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)NN)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-hydrazinyl-2,6-dimethylpyrimidine typically involves the reaction of 2,6-dimethylpyrimidine with hydrazine hydrate in the presence of a chlorinating agent . The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been reported to enhance the efficiency of the reaction, reducing reaction times and improving yields . This method is advantageous for industrial applications due to its scalability and reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-4-hydrazinyl-2,6-dimethylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The hydrazinyl group can participate in redox reactions, leading to the formation of different oxidation states.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base or acid catalyst.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted pyrimidines can be formed.
Oxidation Products: Oxidation of the hydrazinyl group can lead to the formation of azo or azoxy compounds.
Reduction Products: Reduction can yield hydrazine derivatives or fully reduced amines.
Scientific Research Applications
Chemistry: 5-Chloro-4-hydrazinyl-2,6-dimethylpyrimidine is used as a building block in the synthesis of more complex heterocyclic compounds . Its reactivity makes it valuable for creating libraries of compounds for screening in various chemical reactions.
Biology and Medicine: Its derivatives have been studied for their biological activities, including antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and dyes . Its ability to undergo various chemical transformations makes it a versatile intermediate in the production of these products.
Mechanism of Action
The mechanism of action of 5-Chloro-4-hydrazinyl-2,6-dimethylpyrimidine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity . This interaction can disrupt essential biological pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity: The hydrazinyl group in the target compound provides stronger hydrogen-bonding capacity compared to amino (NH₂) or halogen (Cl/Br) groups in analogs. This property is critical in co-crystal formation, as seen in related pyrimidines interacting with diclofenac’s carboxylic acid via N–H···O bonds . Halogen vs. Ethyl groups (e.g., in 4-chloro-5-ethyl-2,6-dimethylpyrimidine) introduce steric bulk, reducing solubility but improving lipophilicity .
Thermal and Spectral Properties: Co-crystals of 2-amino-4,6-dimethylpyrimidine with diclofenac exhibit melting points of 173–174°C, while IR spectra show carboxylate peaks near 1695 cm⁻¹, indicative of hydrogen bonding rather than ionic interactions (salts) .
Challenges and Anomalies
- Charge vs. Steric Effects: While charge on aromatic nitrogens typically dictates salt/co-crystal formation (e.g., –287 kJ/mol for 2-amino-4,6-dimethylpyrimidine), steric factors can override this trend. For instance, 2-amino-3,5-dibromopyridine forms co-crystals with diclofenac despite weak electrostatic attraction, likely due to favorable π-stacking .
- Synthetic Accessibility : Hydrazinyl-substituted pyrimidines may face stability challenges during synthesis, as hydrazine derivatives are prone to oxidation.
Biological Activity
5-Chloro-4-hydrazinyl-2,6-dimethylpyrimidine is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity based on diverse research findings, case studies, and relevant data.
- IUPAC Name : this compound
- Molecular Formula : C7H9ClN4
- Molecular Weight : 188.63 g/mol
- CAS Number : [Not specified in the sources]
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound may function as an enzyme inhibitor or receptor modulator, influencing several biochemical pathways.
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that play crucial roles in cellular processes.
- Antimicrobial Activity : Its structure suggests that it may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth.
Antimicrobial Activity
Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar pyrimidine derivatives against various bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 500–1000 µg/mL |
| Similar Pyrimidine Derivative | S. aureus | 500 µg/mL |
The MIC values suggest that the compound can inhibit bacterial growth effectively, comparable to established antibiotics like ciprofloxacin .
Anticancer Activity
In addition to its antimicrobial properties, there is emerging evidence supporting the anticancer potential of hydrazine derivatives. A study on hydrazone derivatives found that certain compounds exhibited cytotoxic effects against cancer cell lines:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Hydrazone Derivative | NIH3T3 (fibroblast) | 0.632 |
| This compound | Various Cancer Lines | Not Specified |
These findings indicate that this compound may have selective toxicity towards cancer cells while sparing normal cells .
Case Studies and Research Findings
- Antibacterial Studies : A comprehensive study on various hydrazone derivatives showed that modifications in the hydrazine structure could enhance antibacterial activity against Pseudomonas aeruginosa and Staphylococcus aureus. The results indicated a correlation between structural features and bioactivity .
- Anticancer Efficacy : In vitro studies demonstrated that hydrazine derivatives could induce apoptosis in cancer cells. The mechanism involved the activation of caspases and modulation of cell cycle regulators .
- Toxicity Assessment : Toxicological evaluations have indicated that while some derivatives exhibit potent biological activities, they also require careful assessment for toxicity to ensure safety in potential therapeutic applications .
Q & A
Basic Research Question: What are the recommended methods for synthesizing 5-Chloro-4-hydrazinyl-2,6-dimethylpyrimidine, and how can purity be optimized?
Methodological Answer:
Synthesis typically involves nucleophilic substitution or hydrazine addition to pre-functionalized pyrimidine precursors. For example, reacting 5-chloro-2,6-dimethylpyrimidin-4-amine with hydrazine hydrate under reflux in ethanol (60–80°C) yields the target compound. Purity optimization requires careful control of stoichiometry, reaction time, and temperature. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from hot ethanol is critical. Monitor purity using HPLC or TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and confirm via NMR (e.g., hydrazinyl proton resonance at δ 6.8–7.2 ppm) .
Basic Research Question: How should researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy: Use - and -NMR to verify substituent positions. Key signals include methyl groups (δ 2.3–2.6 ppm for CH) and hydrazinyl NH protons (δ 4.5–5.0 ppm, exchangeable with DO).
- Crystallography: Grow single crystals via slow evaporation in ethanol. Collect X-ray diffraction data (e.g., using a Bruker D8 Venture diffractometer) and refine with SHELXL (R-factor < 0.05). Validate bond lengths (C–Cl: ~1.73 Å, N–N: ~1.45 Å) and angles using Mercury CSD 2.0 for structural comparison .
Advanced Research Question: What strategies can resolve discrepancies in reported biological activity data for this compound across studies?
Methodological Answer:
Discrepancies often arise from variations in experimental conditions or compound stability. To address this:
- Control for Solvent Effects: Test activity in multiple solvents (e.g., DMSO, water) and note stability over time ( highlights instability in DMSO).
- Validate Purity: Re-analyze compound purity before bioassays using LC-MS to rule out degradation products.
- Standardize Assays: Use positive controls (e.g., known enzyme inhibitors) and replicate experiments across independent labs. Cross-reference findings with computational docking studies to verify binding modes .
Advanced Research Question: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G* level) to:
- Map electrostatic potential surfaces, identifying electrophilic centers (e.g., C4-position).
- Calculate activation energies for substitution pathways (e.g., Cl replacement by amines or thiols).
- Validate predictions experimentally via kinetic studies (monitor reaction progress via -NMR). Compare results with analogous pyrimidine derivatives (e.g., 5-(Chloromethyl)-2-methylpyrimidin-4-amine) to generalize trends .
Advanced Research Question: What are effective methods to assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
Design a stability study with:
- pH Variation: Incubate the compound in buffers (pH 2–12) at 25°C and 37°C. Monitor degradation via UV-Vis spectroscopy (λ ~260 nm) and quantify using HPLC.
- Thermal Analysis: Perform thermogravimetric analysis (TGA) to determine decomposition onset temperatures.
- Mechanistic Insight: Use LC-MS to identify degradation products (e.g., hydrolysis of hydrazinyl group to amine). Reference stability data from structurally similar compounds like 5-substituted-6-chlorouracils .
Advanced Research Question: How to design multi-step derivatization protocols while preserving the core pyrimidine scaffold?
Methodological Answer:
- Protective Group Strategy: Protect the hydrazinyl group with tert-butoxycarbonyl (Boc) before functionalizing other positions (e.g., methyl group oxidation).
- Selective Reactivity: Exploit the chloro substituent for Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
- Monitor Progress: Use -NMR (if fluorinated derivatives are synthesized) or IR spectroscopy (C=O stretch ~1700 cm) to track reactions. Compare with protocols for N-(5-Chloro-4,6-dimethylpyridin-2-yl)acetamide derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
